molecular formula C20H18N2O B14752602 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one CAS No. 1042-90-6

2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one

Cat. No.: B14752602
CAS No.: 1042-90-6
M. Wt: 302.4 g/mol
InChI Key: OGVSHBAXYRJSAD-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one is a complex heterocyclic compound It is characterized by its unique structure, which includes a pyrazolo[1,2-a]pyridazin-1-one core with diphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of hydrazine derivatives with diketones, followed by cyclization and subsequent functionalization to introduce the diphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced analogs .

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Diphenyl-5,6,7,8-tetrahydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one apart is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific applications make it a compound of significant interest .

Properties

CAS No.

1042-90-6

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

4,5-diphenyl-2,6-diazatricyclo[5.2.1.02,6]dec-4-en-3-one

InChI

InChI=1S/C20H18N2O/c23-20-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)21-16-11-12-17(13-16)22(20)21/h1-10,16-17H,11-13H2

InChI Key

OGVSHBAXYRJSAD-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1N3N2C(=O)C(=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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